molecular formula C15H19ClN2O3 B284809 Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Numéro de catalogue: B284809
Poids moléculaire: 310.77 g/mol
Clé InChI: JOBLSJOAZPWBLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a critical role in regulating the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes CPP-115 a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.

Mécanisme D'action

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes this compound a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects
This compound has been shown to increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes this compound a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction. In addition, this compound has been shown to have minimal toxicity and few side effects, making it an attractive candidate for further development as a therapeutic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate is its potent and selective inhibition of GABA transaminase. This property makes this compound a valuable tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on GABA neurotransmission and to identify potential targets for drug development.

Méthodes De Synthèse

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chlorobenzoyl chloride with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with ethyl carbamate to form ethyl 2-chlorobenzoylpiperidine-1-carbamate. The final step involves the reaction of this intermediate with chloroacetic acid to form this compound.

Applications De Recherche Scientifique

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been extensively studied in preclinical models of neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In addition, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that this compound may be a promising candidate for the treatment of epilepsy and anxiety disorders.

Propriétés

Formule moléculaire

C15H19ClN2O3

Poids moléculaire

310.77 g/mol

Nom IUPAC

ethyl 1-[(2-chlorophenyl)carbamoyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-7-9-18(10-8-11)15(20)17-13-6-4-3-5-12(13)16/h3-6,11H,2,7-10H2,1H3,(H,17,20)

Clé InChI

JOBLSJOAZPWBLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

SMILES canonique

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.